Cas no 656-43-9 (2,2,5-trifluoro-1,3-dioxaindane)

2,2,5-trifluoro-1,3-dioxaindane 化学的及び物理的性質
名前と識別子
-
- 2,2,5-Trifluoro-1,3-benzodioxole
- 4-Fluoro-1,2-[(difluoromethylene)dioxy]benzene
- 1,3-Benzodioxole,2,2,5-trifluoro
- 2,2,5-trifluorobenzo[d]1,3-dioxolene
- 2,2,5-trifluoro-1,3-dioxaindane
- AKOS006228017
- A835172
- MFCD00236311
- SCHEMBL10431415
- 2,2,5-Trifluorobenzo[d][1,3]dioxole
- DTXSID10380320
- 656-43-9
- SY047379
- FT-0609122
- EN300-244654
- CS-0242095
-
- MDL: MFCD00236311
- インチ: 1S/C7H3F3O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H
- InChIKey: SNHQSYSJSWODIQ-UHFFFAOYSA-N
- ほほえんだ: FC1(F)OC2C=CC(F)=CC=2O1
計算された属性
- せいみつぶんしりょう: 176.00900
- どういたいしつりょう: 176.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 18.5A^2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.52
- ふってん: 128-130℃ at 760 mmHg
- フラッシュポイント: 126 °C at 760 mmHg
- 屈折率: 1.429
- PSA: 18.46000
- LogP: 2.14720
- ようかいせい: まだ確定していません。
2,2,5-trifluoro-1,3-dioxaindane セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
2,2,5-trifluoro-1,3-dioxaindane 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2,5-trifluoro-1,3-dioxaindane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244654-0.25g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
abcr | AB128195-1 g |
2,2,5-Trifluoro-1,3-benzodioxole, 95%; . |
656-43-9 | 95% | 1g |
€824.50 | 2023-05-10 | |
abcr | AB128195-250 mg |
2,2,5-Trifluoro-1,3-benzodioxole, 95%; . |
656-43-9 | 95% | 250mg |
€379.00 | 2023-05-10 | |
Enamine | EN300-244654-0.5g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 0.5g |
$407.0 | 2024-06-19 | |
Enamine | EN300-244654-1.0g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 1.0g |
$528.0 | 2024-06-19 | |
Enamine | EN300-244654-2.5g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 2.5g |
$1034.0 | 2024-06-19 | |
Enamine | EN300-244654-5g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 5g |
$1530.0 | 2023-09-15 | |
Enamine | EN300-244654-0.1g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
Enamine | EN300-244654-0.05g |
2,2,5-trifluoro-1,3-dioxaindane |
656-43-9 | 95% | 0.05g |
$101.0 | 2024-06-19 | |
Chemenu | CM161243-1g |
2,2,5-trifluorobenzo[d][1,3]dioxole |
656-43-9 | 97% | 1g |
$580 | 2021-06-17 |
2,2,5-trifluoro-1,3-dioxaindane 関連文献
-
1. Back matter
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2,2,5-trifluoro-1,3-dioxaindaneに関する追加情報
Recent Advances in the Study of 2,2,5-Trifluoro-1,3-dioxaindane (CAS: 656-43-9) in Chemical Biology and Pharmaceutical Research
2,2,5-Trifluoro-1,3-dioxaindane (CAS: 656-43-9) is a fluorinated heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's structural features, including its trifluoromethyl group and dioxaindane core, make it a promising scaffold for the design of novel bioactive molecules.
Recent studies have explored the synthetic pathways for 2,2,5-trifluoro-1,3-dioxaindane, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Fluorine Chemistry detailed a novel catalytic method for its synthesis, achieving a 92% yield under mild conditions. This advancement is critical for scaling up production and facilitating further pharmacological studies. Additionally, the compound's stability under physiological conditions has been investigated, revealing favorable pharmacokinetic properties that enhance its suitability as a drug candidate.
In the realm of biological activity, 2,2,5-trifluoro-1,3-dioxaindane has demonstrated promising results as an inhibitor of specific enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 µM. This finding suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Furthermore, molecular docking studies have provided insights into the compound's binding interactions with COX-2, paving the way for structure-activity relationship (SAR) optimizations.
The therapeutic potential of 2,2,5-trifluoro-1,3-dioxaindane extends beyond anti-inflammatory applications. Preliminary in vitro studies have indicated its efficacy against certain cancer cell lines, particularly those resistant to conventional chemotherapy. Researchers at the University of Tokyo reported in 2024 that the compound induces apoptosis in triple-negative breast cancer cells via the mitochondrial pathway, with minimal cytotoxicity to normal cells. These findings underscore its potential as a targeted anticancer agent, though further in vivo studies are warranted to validate these effects.
Despite these advancements, challenges remain in the development of 2,2,5-trifluoro-1,3-dioxaindane-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into clinical applications. Future research directions may include the exploration of derivatives and prodrugs to enhance the compound's pharmacological profile.
In conclusion, 2,2,5-trifluoro-1,3-dioxaindane (CAS: 656-43-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural attributes, combined with demonstrated biological activities, position it as a valuable scaffold for drug discovery. Continued investigation into its mechanisms of action and therapeutic potential will likely yield significant contributions to the field, particularly in the treatment of inflammatory diseases and cancer.
656-43-9 (2,2,5-trifluoro-1,3-dioxaindane) 関連製品
- 2228504-97-8(4-chloro-2-methoxy-6-(1H-pyrazol-4-yl)phenol)
- 1805275-60-8(4-Chloro-3-(chloromethyl)-5-(difluoromethyl)pyridine-2-acetonitrile)
- 1807230-54-1(4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride)
- 2680710-66-9(benzyl N-2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethylcarbamate)
- 2229095-53-6(tert-butyl N-5-(4-aminobut-1-en-2-yl)pyrimidin-2-ylcarbamate)
- 370841-98-8(2-{4-methoxy-6-methyl-2H,5H,6H,7H,8H-1,3dioxolo4,5-gisoquinolin-5-yl}-1-(4-methylphenyl)ethan-1-one)
- 2138121-39-6(Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-)
- 1361914-64-8(Methyl 2-(aminomethyl)-5-(difluoromethyl)-3-methoxypyridine-4-carboxylate)
- 2308481-44-7(2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 2229435-53-2(tert-butyl N-{4-2-(fluorosulfonyl)ethyl-3-methoxyphenyl}carbamate)
